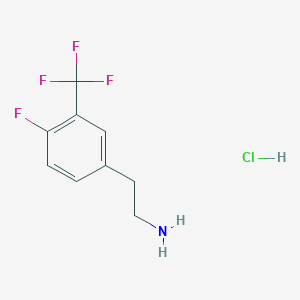
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl groups attached to both the ethane and phenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroethanone with 3,4,5-trifluoroaniline under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: This compound has similar structural features but contains chlorine atoms instead of fluorine.
3’,4’,5’-Trifluorobiphenyl-2-amine: Another compound with trifluoromethyl groups, used in similar applications.
Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5F6N |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2 |
Clé InChI |
KRFBRUSCINUESW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


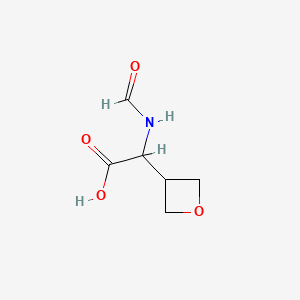

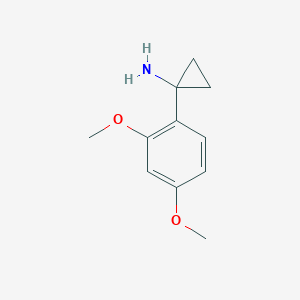

![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
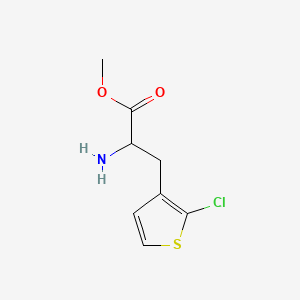
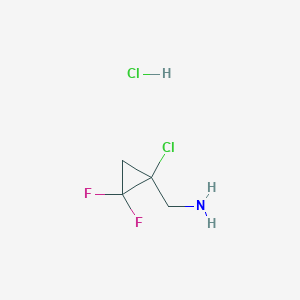


![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

